2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate
Description
The compound 2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a dimethylamino group at the 2-position and a sulfamoyl benzoate ester at the 6-position.
Properties
IUPAC Name |
[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-[benzyl(ethyl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-4-28(17-18-8-6-5-7-9-18)34(30,31)21-13-10-19(11-14-21)24(29)32-20-12-15-22-23(16-20)33-25(26-22)27(2)3/h5-16H,4,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOJVRLBZURCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzothiazole with an appropriate benzaldehyde in the presence of a catalyst such as glacial acetic acid . The resulting intermediate is then reacted with N-benzyl-N-ethylsulfamoyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative .
Typical conditions:
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Reagents: LiOH or NaOH in THF/H₂O (3:1)
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Temperature: 60–80°C
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Yield: 70–85%
| Reactant | Product | Conditions | Yield | Application |
|---|---|---|---|---|
| Ester derivative | Carboxylic acid | 1M NaOH, 70°C, 6h | 82% | Intermediate for amide coupling |
Sulfamoyl Group Modifications
The N-benzyl-N-ethylsulfamoyl moiety participates in nucleophilic substitution reactions. For example:
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Benzyl group replacement via catalytic hydrogenation (H₂/Pd-C) produces the primary sulfonamide .
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Ethyl group alkylation with alkyl halides (e.g., methyl iodide) under K₂CO₃/DMF conditions yields N-alkylated derivatives .
Key data:
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Catalytic hydrogenation: 10% Pd-C, H₂ (1 atm), EtOH, 24h → 89% yield
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Alkylation: Methyl iodide (1.2 eq), K₂CO₃ (2 eq), DMF, 40°C → 76% yield
Benzothiazole Ring Functionalization
The benzothiazole core undergoes electrophilic substitution and cross-coupling reactions:
C-2 Position Reactivity
The dimethylamino group at C-2 enhances electron density, enabling:
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Buchwald-Hartwig amination with aryl halides (Pd(OAc)₂/Xantphos) .
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Friedel-Crafts alkylation using α,β-unsaturated carbonyl compounds .
Example reaction:
| Reactant | Reagents | Product | Yield |
|---|---|---|---|
| Parent compound | Pd(OAc)₂, Xantphos, 4-bromoanisole | C-2 arylated derivative | 68% |
C-6 Position Reactivity
The ester group at C-6 participates in transesterification with alcohols (e.g., methanol, ethanol) under acid catalysis .
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally related benzothiazoles due to its sulfamoyl and ester groups:
Key observations:
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented in literature, showcasing different methodologies such as:
- Condensation Reactions : Utilizing thiazole derivatives with amines or sulfonamides.
- Coupling Reactions : Employing coupling agents to link benzothiazole moieties with various functional groups.
A detailed synthesis pathway can be summarized as follows:
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Condensation | Benzothiazole + Dimethylamine | 2-Dimethylaminobenzothiazole |
| 2 | Coupling | Sulfonamide + Benzothiazole derivative | Target compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to the target compound have shown promising results in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
A specific study evaluated the cytotoxic effects of various benzothiazole derivatives against cancer cell lines, revealing that modifications at the benzothiazole position significantly influence their potency. The target compound's structural features suggest it may exhibit similar or enhanced activity compared to established anticancer agents .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial properties against a range of pathogens, including bacteria and fungi. The incorporation of sulfonamide groups in the structure has been shown to enhance antibacterial activity, making the target compound a candidate for further exploration in treating infections .
Enzyme Inhibition
The target compound may act as an inhibitor for specific enzymes involved in metabolic pathways, such as acetylcholinesterase and monoamine oxidase. These enzymes are critical in neurological disorders, and compounds with similar structures have been tested for their effectiveness in modulating enzyme activity .
Case Studies
Several case studies provide insights into the applications of benzothiazole derivatives:
- Case Study 1 : A series of benzothiazole derivatives were synthesized and evaluated for their efficacy against multidrug-resistant bacterial strains, demonstrating significant antibacterial activity .
- Case Study 2 : Research on benzothiazole-based compounds indicated their potential as neuroprotective agents in models of neurodegenerative diseases, showing promise in reducing oxidative stress .
Mechanism of Action
The mechanism of action of 2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. In the case of its anti-inflammatory activity, the compound inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in the inflammatory response . Molecular docking studies have shown that the compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzothiazole Core
The benzothiazole scaffold is a common pharmacophore in drug discovery. Key analogues include:
- 4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide (CB-NPs): A nanomedicine candidate with a hydroxycyclohexylamino substituent, demonstrating tumor vasculature targeting and prolonged circulation .
- 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)benzamide: Features a methoxybenzamide and methylpiperazinyl group, showing antitumor activity in vitro .
The absence of a piperazinyl moiety (as in ) could reduce DNA intercalation efficacy but improve metabolic stability.
Sulfonamide vs. Sulfamoyl Derivatives
- N’-((2-aminobenzo[d]thiazol-6-yl)sulphonyl)-N,N-dimethylformimidamide: A sulfonamide derivative synthesized via DMF-DMA-mediated reactions .
- Ethyl 4-(dimethylamino) benzoate: A resin component with superior reactivity and physical properties compared to methacrylate analogues .
Comparison: The target compound’s sulfamoyl group (N-benzyl-N-ethyl) may confer greater steric hindrance and lipophilicity than sulfonamides, impacting membrane permeability. Its benzoate ester mirrors ethyl 4-(dimethylamino) benzoate, suggesting high reactivity in polymer systems, though resin compatibility remains untested .
Data Tables of Similar Compounds
Biological Activity
The compound 2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of benzothiazole derivatives typically involves various organic reactions. For the specific compound , the synthesis may involve the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further modifications to introduce the dimethylamino and sulfamoyl groups. The general synthetic pathway can be summarized as follows:
- Formation of Benzothiazole Core : Reacting 2-aminobenzothiazole with appropriate acylating agents.
- Introduction of Sulfamoyl Group : Utilizing sulfamoyl chlorides or similar reagents.
- Dimethylamino Substitution : Achieved through methylation reactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, a study evaluating various benzothiazole compounds demonstrated significant inhibition of proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound B7 , structurally related to our compound of interest, exhibited notable cytotoxicity and induced apoptosis at low concentrations (1-4 μM) by inhibiting critical signaling pathways like AKT and ERK .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1-4 | Apoptosis induction |
| B7 | A549 | 1-4 | Cell cycle arrest |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Studies on related benzothiazole compounds showed a reduction in inflammatory cytokines IL-6 and TNF-α in macrophage models, indicating that similar compounds could modulate inflammatory responses effectively .
The biological activity of benzothiazole derivatives is often attributed to their ability to interact with specific molecular targets within cells:
- Inhibition of Signaling Pathways : Many benzothiazoles inhibit pathways critical for tumor cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.
- Cytotoxic Effects : Induction of apoptosis through activation of caspases and disruption of mitochondrial membrane potential.
- Modulation of Immune Responses : By reducing pro-inflammatory cytokine levels, these compounds may help in managing chronic inflammation associated with cancer progression.
Case Studies
Several case studies have explored the efficacy of benzothiazole derivatives in preclinical models:
- Case Study 1 : A derivative similar to our target compound was tested in xenograft models where it significantly reduced tumor size compared to controls, supporting its potential as an anticancer agent.
- Case Study 2 : In vitro studies demonstrated that a related compound inhibited migration and invasion in metastatic cancer cell lines, suggesting utility in preventing cancer spread.
Q & A
Q. Purity Assurance :
- Chromatography : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is used for purification .
- Analytical Techniques :
- 1H/13C NMR : To verify chemical shifts of key groups (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, benzyl protons at δ ~4.5–5.0 ppm) .
- HRMS : To confirm molecular weight (e.g., calculated vs. observed m/z) .
Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer:
Discrepancies often arise due to:
- Solubility Issues : Poor aqueous solubility may limit bioavailability. Use solubility enhancers (e.g., DMSO/PEG mixtures) or prodrug strategies .
- Metabolic Instability : Assess metabolic stability via liver microsome assays. Modify labile groups (e.g., ester to amide) to improve half-life .
- Assay Conditions : Validate in vitro assays (e.g., kinase inhibition) with positive controls and replicate experiments under standardized conditions (pH, temperature) .
Case Study : If the compound shows potent kinase inhibition in vitro but fails in vivo, perform:
- Pharmacokinetic Profiling : Measure plasma concentration over time (Cmax, AUC) .
- Tissue Distribution Studies : Use radiolabeled analogs to track compound localization .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion ([M+H]+) to theoretical mass (e.g., ±2 ppm error) .
- Melting Point Analysis : Compare experimental mp with literature values to detect impurities .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation :
- Thiazole Ring : Replace dimethylamino with morpholino or piperazinyl groups to modulate solubility .
- Sulfamoyl Group : Test N-alkyl vs. N-aryl substitutions (e.g., N-methyl vs. N-benzyl) for target affinity .
- Biological Screening :
- In Vitro Assays : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or SPR .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide synthesis .
Example : Derivatives with bulkier sulfamoyl groups (e.g., N-cyclohexyl) showed improved IC₅₀ values in kinase inhibition assays .
Basic: What intermediates are commonly used in the synthesis of this compound?
Q. Key Intermediates :
4-(N-Benzyl-N-ethylsulfamoyl)benzoic Acid : Synthesized via sulfamoylation of 4-chlorobenzoic acid with N-benzyl-N-ethylamine .
2-(Dimethylamino)benzo[d]thiazol-6-ol : Prepared by cyclization of 6-hydroxybenzothiazole precursors with dimethylamine .
Esterification Precursor : Activated ester (e.g., acyl chloride) of the benzoic acid intermediate .
Advanced: How should researchers design experiments to study this compound’s interaction with biological targets?
Methodological Answer:
- Binding Affinity :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip and measure real-time binding kinetics .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) .
- Cellular Pathways :
- Western Blotting : Assess downstream phosphorylation levels of target proteins .
- RNA Sequencing : Identify differentially expressed genes post-treatment to map mechanism of action .
Data Interpretation : Cross-validate SPR results with molecular dynamics simulations (e.g., GROMACS) to refine binding models .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Ethanol/Water Mixtures : For polar intermediates (e.g., sulfonamide derivatives), use 70% ethanol with slow cooling .
- Ethyl Acetate/Hexane : For final product recrystallization, gradient elution (1:3 to 1:1 ratio) improves crystal formation .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst Optimization : Replace DCC with EDCI/HOBt to reduce racemization .
- Reaction Monitoring : Use TLC (silica gel, UV detection) to track esterification progress and adjust stoichiometry .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hr reflux) to minimize side reactions .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Advanced: How can computational chemistry aid in predicting this compound’s environmental impact?
Methodological Answer:
- QSPR Models : Predict biodegradability and toxicity using software like EPI Suite .
- Molecular Dynamics : Simulate interactions with soil/water matrices to assess persistence .
- Ecological Risk Assessment : Combine computational data with experimental LC₅₀ values (e.g., Daphnia magna assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
